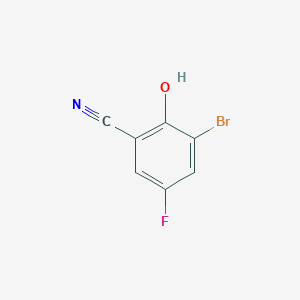

3-Bromo-5-fluoro-2-hydroxybenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-5-fluoro-2-hydroxybenzonitrile is an organic compound with the molecular formula C7H3BrFNO It is a halogenated benzonitrile derivative, characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-2-hydroxybenzonitrile typically involves the halogenation of a precursor benzonitrile compound. One common method is the bromination of 5-fluoro-2-hydroxybenzonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-5-fluoro-2-hydroxybenzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The hydroxyl group can be oxidized to form a carbonyl group or reduced to form an alkyl group.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Coupling Reactions: Palladium catalysts and bases like potassium phosphate are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds with diverse functional groups.

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Synthesis of Pharmaceutical Intermediates: 3-Bromo-5-fluoro-2-hydroxybenzonitrile is used in synthesizing active pharmaceutical ingredients (APIs) for antitumour and anti-inflammatory applications .

- Precursor for TADF Dyes in OLEDs: It acts as a precursor in synthesizing thermally activated delayed fluorescence (TADF) dyes used in organic light-emitting diodes (OLEDs) .

- Building Block for Drug Discovery: The compound is employed as a fluorinated benzonitrile building block in drug discovery .

- Synthesis of Quinazolines: The ortho positioning of bromide and nitrile groups in this compound facilitates its synthesis into quinazolines, which are valuable in antitumour and anti-inflammatory applications .

Key Properties and Reactivity

- Multiple Functional Groups: The presence of bromide and fluoride substituents allows for selective substitution reactions due to their different reactivities .

- Fluoride Reactivity: Fluoride favors nucleophilic aromatic substitution .

- Bromide Reactivity: Bromide is amenable to Pd-catalyzed coupling reactions .

- 3-Bromo-5-chloro-2-hydroxybenzonitrile: A similar compound with chlorine instead of fluorine, highlighting the potential for halogen variations in this class of compounds .

- 3-Bromo-5-(2-ethylimidazo[1,2-a]pyridine-3-carbonyl)-2-hydroxybenzonitrile: An experimental drug for gout, synthesized through routes involving bromination and cyanation .

- 5-Acetyl-2-methoxybenzonitrile: Can be derived from brominated precursors through cyanation reactions, demonstrating the versatility of benzonitrile compounds in synthesis .

Mecanismo De Acción

The mechanism of action of 3-Bromo-5-fluoro-2-hydroxybenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the hydroxyl group allows the compound to form hydrogen bonds and halogen bonds with target molecules, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Bromo-2-hydroxybenzonitrile

- 5-Fluoro-2-hydroxybenzonitrile

- 3-Bromo-4-fluorobenzonitrile

Comparison

Compared to similar compounds, 3-Bromo-5-fluoro-2-hydroxybenzonitrile is unique due to the simultaneous presence of bromine, fluorine, and hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research applications.

Actividad Biológica

3-Bromo-5-fluoro-2-hydroxybenzonitrile (CAS Number: 28165-66-4) is an organic compound characterized by the presence of bromine, fluorine, and a hydroxyl group attached to a benzene ring. The unique structural features of this compound suggest potential biological activities that are currently under investigation. This article aims to explore the biological activity of this compound, including its mechanisms of action, biochemical interactions, and applications in scientific research.

Chemical Structure and Properties

The molecular formula for this compound is C7H3BrFNO. The functional groups present in the compound contribute to its reactivity and biological interactions:

| Property | Value |

|---|---|

| Molecular Formula | C7H3BrFNO |

| Molecular Weight | 218.01 g/mol |

| Appearance | Solid |

| Solubility | Soluble in organic solvents |

This compound's mechanism of action is not fully elucidated, but it is believed to involve interactions with various biological targets:

- Enzyme Modulation : The compound can act as an inhibitor or activator of specific enzymes, influencing their activity through binding at active or allosteric sites. This modulation can lead to significant changes in metabolic pathways and cellular functions.

- Cell Signaling : It has been observed to affect cell signaling pathways by altering the phosphorylation status of proteins involved in signal transduction, which may impact gene expression and cellular metabolism.

Biochemical Interactions

Research indicates that this compound interacts with several biomolecules:

- Enzymatic Inhibition : The compound has shown potential as an enzyme inhibitor, which could be leveraged in therapeutic applications targeting specific diseases.

- Cellular Effects : In vitro studies have demonstrated that the compound can influence cell viability and metabolic activity over time, suggesting its role in cellular health and disease.

Research Findings

Recent studies have highlighted the biological applications and effects of this compound:

- Enzyme Interaction Studies : Research has shown that this compound can inhibit certain enzymes involved in cancer metabolism, indicating its potential as an anticancer agent .

- Pharmacological Applications : The compound has been explored for its role in synthesizing biologically active compounds, including potential antiretroviral drugs and treatments for osteoporosis .

- Structure-Activity Relationship (SAR) : Studies on related compounds suggest that the presence of halogen atoms (bromine and fluorine) enhances binding affinity to biological targets, which may be applicable to this compound .

Case Studies

A few notable case studies involving this compound include:

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant anticancer properties by inhibiting specific pathways involved in tumor growth .

- Enzyme Inhibition : Research highlighted the efficacy of this compound in inhibiting enzymes related to metabolic disorders, showcasing its potential therapeutic applications.

Propiedades

IUPAC Name |

3-bromo-5-fluoro-2-hydroxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXOWHHWTQZRST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)O)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.